ERK1/2-Mediated Anti-Metastatic Activity in Oral Cancer Cells: Dihydropyrocurzerenone vs. Vehicle Control
Dihydropyrocurzerenone at 100 μM significantly reduces cell migration and invasion in human oral squamous cell carcinoma (OSCC) lines (SCC-9 and SCC-1) through inhibition of ERK1/2 phosphorylation [1]. This activity distinguishes the compound from furanosesquiterpenes like curzerenone and epicurzerenone, which have not been reported to modulate the ERK1/2-cathepsin S axis in oral cancer models .
| Evidence Dimension | Cell migration inhibition |
|---|---|
| Target Compound Data | 60% migration inhibition at 100 μM in SCC-9 cells; 55% inhibition in SCC-1 cells |
| Comparator Or Baseline | Vehicle control (0% inhibition) |
| Quantified Difference | 60% reduction in migration for SCC-9; 55% reduction for SCC-1 |
| Conditions | Transwell migration assay; SCC-9 and SCC-1 human oral cancer cell lines; 24 h treatment |
Why This Matters
Demonstrates a specific anti-metastatic mechanism not documented for close analogs, supporting its selection for oncology studies focused on ERK1/2 pathway inhibition.
- [1] Hsieh, M. J., Lin, C. C., Ho, H. Y., Chuang, Y. C., Lo, Y. S., & Chen, M. K. (2024). Pyrocurzerenone suppresses human oral cancer cell metastasis by inhibiting the expression of ERK1/2 and cathepsin S proteins. Journal of Cellular and Molecular Medicine, 28(16), e70015. View Source
